molecular formula C12H13N3 B232420 6-methyl-N-(4-methylphenyl)-3-pyridazinamine

6-methyl-N-(4-methylphenyl)-3-pyridazinamine

Cat. No. B232420
M. Wt: 199.25 g/mol
InChI Key: VLXMQKNDLDDFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-(4-methylphenyl)-3-pyridazinamine is a chemical compound that belongs to the pyridazine class of compounds. It is commonly known as MPyPA and has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

MPyPA has been studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, neurological disorders, and infectious diseases. In cancer treatment, MPyPA has been found to inhibit the growth of cancer cells by inducing apoptosis. In neurological disorders, it has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, MPyPA has been studied for its antibacterial and antifungal properties.

Mechanism of Action

The mechanism of action of MPyPA is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in various cellular processes. This leads to the disruption of cellular homeostasis and ultimately results in cell death.
Biochemical and Physiological Effects:
MPyPA has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase enzymes. In neurological disorders, MPyPA has been found to improve cognitive function by increasing the levels of neurotransmitters such as dopamine and acetylcholine. In infectious diseases, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using MPyPA in lab experiments include its high purity, stability, and low toxicity. It is also relatively easy to synthesize, which makes it a cost-effective option for research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific cellular processes.

Future Directions

There are several future directions for research on MPyPA. One direction is to further investigate its mechanism of action and identify specific enzymes or proteins that it targets. This could lead to the development of more targeted therapies for cancer and other diseases. Another direction is to explore its potential applications in other fields, such as agriculture and environmental science. MPyPA has been shown to have antibacterial and antifungal properties, which could be useful in developing new pesticides or cleaning agents. Overall, the potential applications of MPyPA are vast, and further research is needed to fully understand its capabilities.

Synthesis Methods

The synthesis of MPyPA involves the reaction of 4-methylbenzenamine with 2-cyanopyridine in the presence of a catalyst. The resulting product is then treated with methyl iodide to obtain 6-methyl-N-(4-methylphenyl)-3-pyridazinamine. This method has been optimized to produce high yields of MPyPA with high purity.

properties

Product Name

6-methyl-N-(4-methylphenyl)-3-pyridazinamine

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

6-methyl-N-(4-methylphenyl)pyridazin-3-amine

InChI

InChI=1S/C12H13N3/c1-9-3-6-11(7-4-9)13-12-8-5-10(2)14-15-12/h3-8H,1-2H3,(H,13,15)

InChI Key

VLXMQKNDLDDFRB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=NN=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C=C2)C

Origin of Product

United States

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